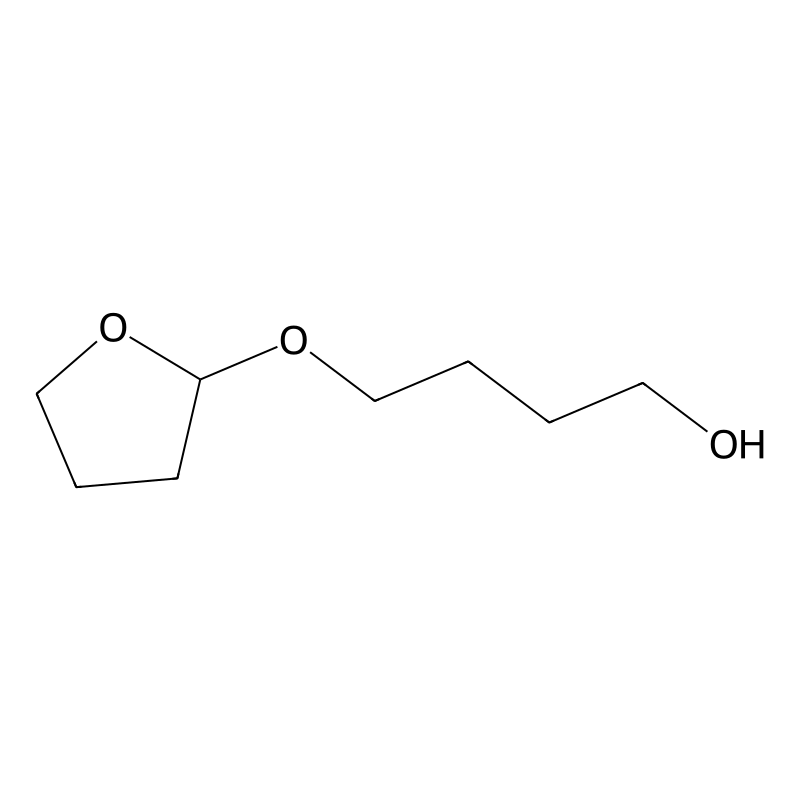4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis and Medicinal Chemistry:
Scientific Field: Organic chemistry and medicinal chemistry.
Summary: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is used as a building block in the synthesis of various organic compounds.
Methods of Application: It can be incorporated into synthetic pathways using standard organic chemistry techniques, such as esterification or nucleophilic substitution.
Results/Outcomes: Researchers obtain intermediate compounds or final products with modified properties for drug development or other applications.
Polymerization Initiator:
Scientific Field: Polymer chemistry.
Summary: The compound can act as an initiator in the polymerization of certain monomers.
Methods of Application: It is added to monomer solutions, leading to the formation of polymer chains.
Results/Outcomes: Researchers achieve controlled polymerization, yielding polymers with specific molecular weights and properties.
Solvent for Organic Reactions:
Scientific Field: Organic chemistry.
Summary: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol serves as a solvent in various reactions.
Methods of Application: It dissolves reactants and facilitates chemical transformations.
Results/Outcomes: Improved reaction yields and selectivity due to better solubility and reaction conditions.
Chiral Auxiliary in Asymmetric Synthesis:
Summary: The compound can be used as a chiral auxiliary to induce stereoselectivity in asymmetric reactions.
Methods of Application: It is incorporated into reaction schemes to control the stereochemistry of products.
Results/Outcomes: Researchers obtain enantiomerically enriched compounds with desired chirality.
Flavor and Fragrance Industry:
Scientific Field: Flavor and fragrance chemistry.
Summary: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol contributes to the aroma of certain natural products.
Methods of Application: It is used as a flavoring agent or fragrance component.
Results/Outcomes: Enhanced sensory appeal in food, beverages, or perfumes.
Biological Applications:
Scientific Field: Biochemistry and cell biology.
Summary: Researchers explore the biological effects of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol.
Methods of Application: It may be tested in cell cultures or animal models.
Results/Outcomes: Insights into its potential as a drug candidate, enzyme inhibitor, or signaling molecule.
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is a chemical compound with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. It is characterized as a colorless liquid with a specific structure that includes a tetrahydrofuran ring attached to a butanol moiety. This compound is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceutical applications. Its unique structure allows it to participate in various
As information on 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is limited, specific safety data is not available. However, general safety precautions should be followed when handling unknown organic compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood. THF, a component of this molecule, is a flammable and slightly toxic solvent []. Therefore, it is advisable to handle 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol with similar caution until more specific data becomes available.
The chemical reactivity of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol can be attributed to its hydroxyl group and ether functionality. Common reactions include:
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Ether Formation: The compound can undergo reactions to form ethers with alkyl halides.
- Dehydration: Under acidic conditions, it may lose water to form alkenes or cyclic ethers.
These reactions are significant in the context of organic synthesis, where the compound serves as a versatile building block .
Several methods have been reported for synthesizing 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol:
- Nucleophilic Substitution: Reacting tetrahydrofuran with butanol in the presence of an acid catalyst can yield the desired compound through nucleophilic substitution.
- Reduction Reactions: Starting from corresponding carbonyl compounds, reduction processes can lead to the formation of the alcohol.
- Ring Opening Reactions: Tetrahydrofuran can be opened under acidic or basic conditions to introduce the butanol chain, followed by subsequent reactions to achieve the final product.
These methods highlight the compound's synthetic versatility and potential for modification .
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol finds applications primarily in:
- Organic Synthesis: As an intermediate in the production of various pharmaceuticals and fine chemicals.
- Polymer Chemistry: It serves as a building block for polymerization processes and can influence polymer properties.
Its unique structure allows it to be incorporated into more complex molecules, enhancing its utility in chemical manufacturing .
Several compounds share structural similarities with 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Tetrahydrofuranyl)-ethanol | Contains a tetrahydrofuran ring | Used primarily in solvent applications |
| 1,4-butanediol | Straight-chain diol | Commonly used in polymer production |
| Tetrahydrofuran | A cyclic ether | Solvent properties; lacks alcohol functionality |
The uniqueness of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol lies in its combination of both alcohol and ether functionalities, which allows for diverse reactivity not present in simpler analogs like tetrahydrofuran or 1,4-butanediol .








